Betiatide - 103725-47-9

Betiatide

Catalog Number: EVT-261797
CAS Number: 103725-47-9
Molecular Formula: C15H17N3O6S
Molecular Weight: 367.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Betiatide is an oligopeptide.
Synthesis Analysis

The synthesis of Betiatide involves several key steps, primarily focusing on the formation of the thioether bond and the acetamido groups. A typical synthesis route includes:

  1. Formation of Benzoylthioacetyl Group: The benzoylthioacetyl moiety is synthesized by reacting benzoyl chloride with thioacetic acid, forming the desired thioester.
  2. Condensation with Glycylglycylglycine: The thioester is then reacted with glycylglycylglycine in a suitable solvent, typically under acidic conditions to promote amide bond formation.
  3. Purification: The resulting compound is purified using techniques such as column chromatography or recrystallization to obtain Betiatide in high purity .

The synthesis parameters often include temperature control, reaction time, and pH adjustments to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of Betiatide features a complex arrangement that includes:

  • Thioether Linkage: The presence of a sulfur atom in the benzoylthio group contributes to its chelating properties.
  • Amido Groups: Multiple amido linkages enhance the molecule's stability and solubility in biological systems.
  • Functional Groups: The carboxylic acid group contributes to its acidic properties, with a predicted pKa of approximately 3.64 .

The structural formula can be represented as follows:

InChI:InChI 1S C15H17N3O6S c19 11 16 6 12 20 18 8 14 22 23 7 17 13 21 9 25 15 24 10 4 2 1 3 5 10 h1 5H 6 9H2 H 16 19 H 17 21 H 18 20 H 22 23 \text{InChI}:\text{InChI 1S C15H17N3O6S c19 11 16 6 12 20 18 8 14 22 23 7 17 13 21 9 25 15 24 10 4 2 1 3 5 10 h1 5H 6 9H2 H 16 19 H 17 21 H 18 20 H 22 23 }
Chemical Reactions Analysis

Betiatide participates in several important chemical reactions, particularly in the context of radiolabeling for diagnostic imaging:

  1. Chelation Reaction: Betiatide forms stable complexes with technetium isotopes through ligand exchange mechanisms. This process is critical for preparing technetium-99m MAG3.
  2. Hydrolysis: The amide bonds can undergo hydrolysis under certain conditions, which can affect the stability of the chelate complex.
  3. Reductive Labeling: In the presence of reducing agents like stannous chloride, Betiatide can facilitate the reduction of technetium precursors to form radiolabeled complexes .
Mechanism of Action

The primary mechanism of action for Betiatide involves its ability to chelate metal ions effectively. When used in conjunction with technetium isotopes:

  1. Ligand Exchange: Betiatide displaces other ligands bound to technetium, allowing it to form stable complexes essential for imaging.
  2. Stabilization: The chelation stabilizes the technetium ion in a biologically compatible form that enhances renal imaging capabilities by improving signal quality during scans .
Physical and Chemical Properties Analysis

Betiatide exhibits several notable physical and chemical properties:

  • Solubility: It has a water solubility of approximately 0.107 mg/mL, indicating moderate solubility which is beneficial for intravenous applications.
  • LogP Value: The logP value ranges around -0.36 to -1.4, suggesting it is relatively hydrophilic .
  • Polar Surface Area: Approximately 141.67 Ų, which influences its permeability and bioavailability.

These properties are critical when considering its application in medical diagnostics.

Applications

Betiatide's primary applications are found within the field of nuclear medicine:

  1. Diagnostic Imaging: It is predominantly used as a radiopharmaceutical for renal imaging via technetium-99m labeling. This application helps diagnose congenital and acquired renal abnormalities.
  2. Research Use: Beyond clinical applications, Betiatide serves as a research tool in pharmacological studies aimed at understanding renal function and disease mechanisms .
  3. Potential Therapeutic Uses: Ongoing research explores its potential beyond diagnostics, particularly in targeting "undruggable" proteins due to its unique binding properties .
Pharmacological Mechanisms and Therapeutic Applications of Betiatide

Molecular Targets and Receptor Interactions in Diagnostic Imaging

Betiatide (C₁₅H₁₇N₃O₆S; MW 367.38 g/mol), also known as technetium Tc99m mertiatide, is a small molecule radiopharmaceutical agent engineered for renal diagnostic imaging. Its core structure consists of a benzoylsulfanyl acetyl backbone linked to a tri-glycine chain terminating in a carboxylic acid group (SMILES: OC(=O)CNC(=O)CNC(=O)CNC(=O)CSC(=O)C1=CC=CC=C1) [1]. This molecular architecture enables specific interactions with organic anion transporter 1 (OAT1) in the proximal renal tubules, facilitating its active secretion into the urinary space. The technetium-99m radiolabel is chelated via the sulfur and carbonyl oxygen atoms within its mercaptoacetyltriglycine (MAG3) motif, providing optimal gamma emission properties (140 keV) for single-photon emission computed tomography (SPECT) imaging [4].

Competitive inhibition studies demonstrate that Betiatide’s renal uptake is significantly diminished (plasma clearance half-life increases from 27.7 to 54.9 minutes) when co-administered with para-aminohippuric acid (PAH), a classic OAT1 substrate. This confirms OAT1-mediated transport as the primary mechanism for renal tubular secretion [4]. Furthermore, probenecid—a potent OAT1 inhibitor—reduces Betiatide’s excretion, though less profoundly than PAH. This transporter-specific binding enables Betiatide’s high target-to-background ratio in functional renal imaging, particularly for assessing tubular secretion efficiency and renal plasma flow dynamics [4] [7].

Table 1: Molecular Binding Properties of Betiatide

Target TransporterSubstrate/InhibitorEffect on Betiatide KineticsClinical Relevance
OAT1 (SLC22A6)PAH (competitive)↑ Plasma half-life (54.9 min)Delayed imaging clearance
OAT1 (SLC22A6)Probenecid (inhibitor)Moderate clearance reductionPotential drug interaction
Non-specificAspirin*Variable effects on renographyRAS diagnosis enhancement

Note: Aspirin's effect is protocol-specific for renal artery stenosis (RAS) detection [4].

Role in Renal Pathophysiology: Mechanisms of Localization and Excretion

Betiatide’s pharmacokinetics are intrinsically linked to renal hemodynamics and tubular function. Following intravenous injection, approximately 90-95% of the radiolabeled compound binds to plasma proteins, primarily albumin. The unbound fraction undergoes glomerular filtration (≈10-15% of administered dose), while the remainder is actively secreted via proximal tubular OAT1 transporters [1] [6]. This dual-excretion pathway ensures reliable visualization even in moderate renal impairment, a significant advantage over purely filtrated agents like technetium-99m diethylenetriaminepentaacetic acid (DTPA).

In pathophysiological states, Betiatide’s distribution reflects alterations in renal perfusion and tubular integrity:

  • Prerenal AKI: Reduced renal perfusion decreases delivery to OAT1 transporters, prolonging plasma retention and diminishing cortical uptake. Dynamic imaging shows delayed cortico-medullary differentiation [2] [6].
  • Intrinsic Tubular Injury: Acute tubular necrosis (ATN) disrupts OAT1 expression and function, leading to persistent blood pool activity and reduced urinary excretion. This contrasts with prerenal patterns where tubular function may remain initially intact [2] [10].
  • Obstructive Uropathy: Ureteral obstruction (e.g., calculi, tumors) causes urinary reflux, increasing intratubular pressure. Betiatide imaging demonstrates delayed parenchymal transit and tracer accumulation proximal to the obstruction site. Post-obstructive diuresis may accelerate clearance after relief [2] [6].

The agent’s sensitivity to tubular secretory capacity makes it ideal for quantifying effective renal plasma flow (ERPF). Its clearance rate correlates strongly with PAH clearance—the gold standard for ERPF measurement—validating its use in functional assessment of renal reserve [4] [6].

Table 2: Renal Handling of Betiatide in Pathophysiological States

Renal ConditionGlomerular FiltrationTubular SecretionImaging Pattern
Normal Function10-15% of dose85-90% of doseRapid cortical uptake, prompt excretion
Prerenal AKIMarkedly ↓Moderately ↓Delayed cortical visualization
Acute Tubular NecrosisMildly ↓Severely ↓Persistent blood pool, faint kidneys
Chronic Kidney DiseaseProportional to GFR lossDisproportionately ↓Reduced cortical mass, delayed clearance
Urinary ObstructionUnchanged initiallyImpaired by backflowDilated pelvicalyceal system, retention

Comparative Efficacy with Legacy Radiopharmaceutical Agents

Betiatide (Tc99m-MAG3) largely superseded Iodine-131 ortho-iodohippurate (OIH) as the renal tubular imaging agent of choice due to superior radiation safety (Tc99m’s 6h half-life vs. I-131’s 8 days) and higher target-to-background ratios. Clinically, it demonstrates 40-50% higher extraction fraction than OIH, enhancing signal detection in compromised kidneys [3] [7].

Compared to purely glomerular-filtered agents:

  • Tc99m-DTPA: Betiatide exhibits 3-5x higher renal uptake efficiency due to tubular secretion. DTPA’s reliance on glomerular filtration limits utility in low GFR states (<30 mL/min), whereas Betiatide remains diagnostically informative [3] [9].
  • Tc99m-DMSA: While DMSA provides superior cortical structural detail for scar detection, it lacks dynamic functional data. Betiatide’s real-time perfusion/excretion kinetics are irreplaceable for obstruction or vascular pathology [5] [9].

Performance against ventilation agents like Technegas (Tc99m-labeled carbon aerosol) and Kryptoscan (xenon-133 gas) highlights modality-specific strengths. Technegas offers superior alveolar distribution homogeneity for pulmonary embolism imaging, but Betiatide remains unmatched for renal functional quantitation [3]. Cost analyses indicate Betiatide is economically viable at moderate-to-high patient volumes (≥4 scans/day), with direct costs ranging from $104.66 (6 patients/day) to $266.47 (2 patients/day) per ventilation equivalent [3].

Table 3: Comparative Performance of Radiopharmaceuticals in Renal Imaging

Agent (Primary Use)Extraction Fraction (%)Renal Clearance (mL/min)Key Clinical AdvantagesLimitations
Betiatide (MAG3)60-70300-400High tubular secretion; usable in low GFRRequires on-site labeling
Tc99m-DTPA (Glomerular)20100-120Accurate GFR measurementPoor uptake if GFR <30 mL/min
I-131 OIH (Tubular)*40-50500-700Historical gold standardHigh radiation dose; poor imaging
Tc99m-DMSA (Cortical)N/A (static binding)N/ASuperior cortical anatomy/scar detectionNo dynamic functional data

Note: I-131 OIH is largely obsolete due to radiation safety concerns [3] [5] [9].

Properties

CAS Number

103725-47-9

Product Name

Betiatide

IUPAC Name

2-[[2-[[2-[(2-benzoylsulfanylacetyl)amino]acetyl]amino]acetyl]amino]acetic acid

Molecular Formula

C15H17N3O6S

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C15H17N3O6S/c19-11(16-6-12(20)18-8-14(22)23)7-17-13(21)9-25-15(24)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,19)(H,17,21)(H,18,20)(H,22,23)

InChI Key

VDPYMEBVIDZKMD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)SCC(=O)NCC(=O)NCC(=O)NCC(=O)O

Solubility

Soluble in DMSO

Synonyms

S-benzoyl-MAG3
S-benzoylmercaptoacetyltriglycine

Canonical SMILES

C1=CC=C(C=C1)C(=O)SCC(=O)NCC(=O)NCC(=O)NCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.